molecular formula C9H13F3N2O2 B13501260 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid

2-Ethynyl-1-methylpiperazine, trifluoroacetic acid

Cat. No.: B13501260
M. Wt: 238.21 g/mol
InChI Key: NMURUTWMFONORA-UHFFFAOYSA-N
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Description

2-Ethynyl-1-methylpiperazine, trifluoroacetic acid is a compound that combines the structural features of piperazine and trifluoroacetic acid Piperazine is a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom of the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid typically involves the reaction of 2-ethynyl-1-methylpiperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve the yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and quality. Advanced techniques such as chromatography and crystallization may be employed to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-methylpiperazine, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperazine derivatives.

Scientific Research Applications

2-Ethynyl-1-methylpiperazine, trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.

    Biology: It may be used in the study of biological processes and interactions due to its unique chemical properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid include other piperazine derivatives and trifluoroacetic acid derivatives. Examples include:

  • 1-Methylpiperazine
  • 2-Ethynylpiperazine
  • Trifluoroacetic acid

Uniqueness

The uniqueness of this compound lies in its combination of the piperazine ring with the trifluoroacetic acid moiety. This combination imparts unique chemical properties and potential applications that are not found in other similar compounds. The presence of the ethynyl group further enhances its reactivity and versatility in various chemical reactions.

Biological Activity

2-Ethynyl-1-methylpiperazine, trifluoroacetic acid (CAS No. 2680540-43-4) is a synthetic compound that combines the structural features of piperazine and trifluoroacetic acid. This compound is notable for its potential biological activities, particularly in medicinal chemistry and drug development.

PropertyValue
Molecular Formula C₉H₁₃F₃N₂O₂
Molecular Weight 238.2 g/mol
Purity ≥ 95%
CAS Number 2680540-43-4

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The ethynyl and trifluoroacetyl groups enhance its reactivity, allowing it to act as an inhibitor or activator of specific enzymes or receptors.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, compounds derived from piperazine structures have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating MIC values as low as 50 µM against pathogens like E. coli and S. aureus .
  • Cancer Research : The compound has been investigated for its role in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have indicated that certain piperazine derivatives can inhibit cancer cell lines by inducing apoptosis .
  • Neuropharmacology : The potential neuroprotective effects of the compound are also under investigation. Studies suggest that piperazine derivatives may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial properties of various piperazine derivatives, 2-ethynyl-1-methylpiperazine demonstrated a notable inhibition rate against Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition percentages reaching up to 67% at concentrations of 50 μg/mL .

Study 2: Anticancer Potential

Another study focused on the anticancer activity of piperazine derivatives, including this compound. The results indicated that treatment with 2-ethynyl-1-methylpiperazine led to a significant reduction in cell viability in several cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

Synthetic Routes

The synthesis of 2-ethynyl-1-methylpiperazine involves several key steps:

  • Alkylation of Piperazine : The initial alkylation introduces the ethynyl group.
  • Methylation : Methylation follows to modify the piperazine ring.
  • Trifluoroacetylation : Finally, trifluoroacetic acid is used to complete the synthesis.

These synthetic methods are crucial for producing the compound in sufficient quantities for research and application.

Applications in Drug Development

The unique structure of 2-ethynyl-1-methylpiperazine makes it a valuable candidate in drug development:

  • As a Building Block : It serves as a scaffold for synthesizing more complex molecules with enhanced biological activity.
  • Potential Therapeutics : Its diverse biological activities position it as a potential therapeutic agent for various conditions, including infections and cancer.

Properties

Molecular Formula

C9H13F3N2O2

Molecular Weight

238.21 g/mol

IUPAC Name

2-ethynyl-1-methylpiperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2.C2HF3O2/c1-3-7-6-8-4-5-9(7)2;3-2(4,5)1(6)7/h1,7-8H,4-6H2,2H3;(H,6,7)

InChI Key

NMURUTWMFONORA-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1C#C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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